molecular formula C16H12N2O6S B10917164 Methyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Methyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10917164
M. Wt: 360.3 g/mol
InChI Key: CMJLQEPAHWZPPM-UHFFFAOYSA-N
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Description

METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the furan ring, and the attachment of the ester and amide groups. One common method involves the reaction of 2-aminobenzothiazole with 2-furoyl chloride under basic conditions to form the intermediate 2-(2-furoylamino)benzothiazole. This intermediate is then reacted with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. Catalysts such as ZrO2 can be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The furan ring and ester groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole core, a furan ring, and multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12N2O6S

Molecular Weight

360.3 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H12N2O6S/c1-22-14(20)9-4-5-10-12(7-9)25-16(17-10)18-13(19)8-24-15(21)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

CMJLQEPAHWZPPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3

Origin of Product

United States

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